

# 2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B175998

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## An In-depth Technical Guide to 2-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinolin-4-amine**, a quinoline derivative with significant potential in pharmacological research, particularly in the development of novel antitumor agents. This document details the compound's chemical properties, a plausible synthetic route, and its biological activity, with a focus on its mechanism of action as a microtubule polymerization inhibitor. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

## Chemical Identity and Properties

CAS Number: 1700-93-2

Molecular Formula: C<sub>10</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>

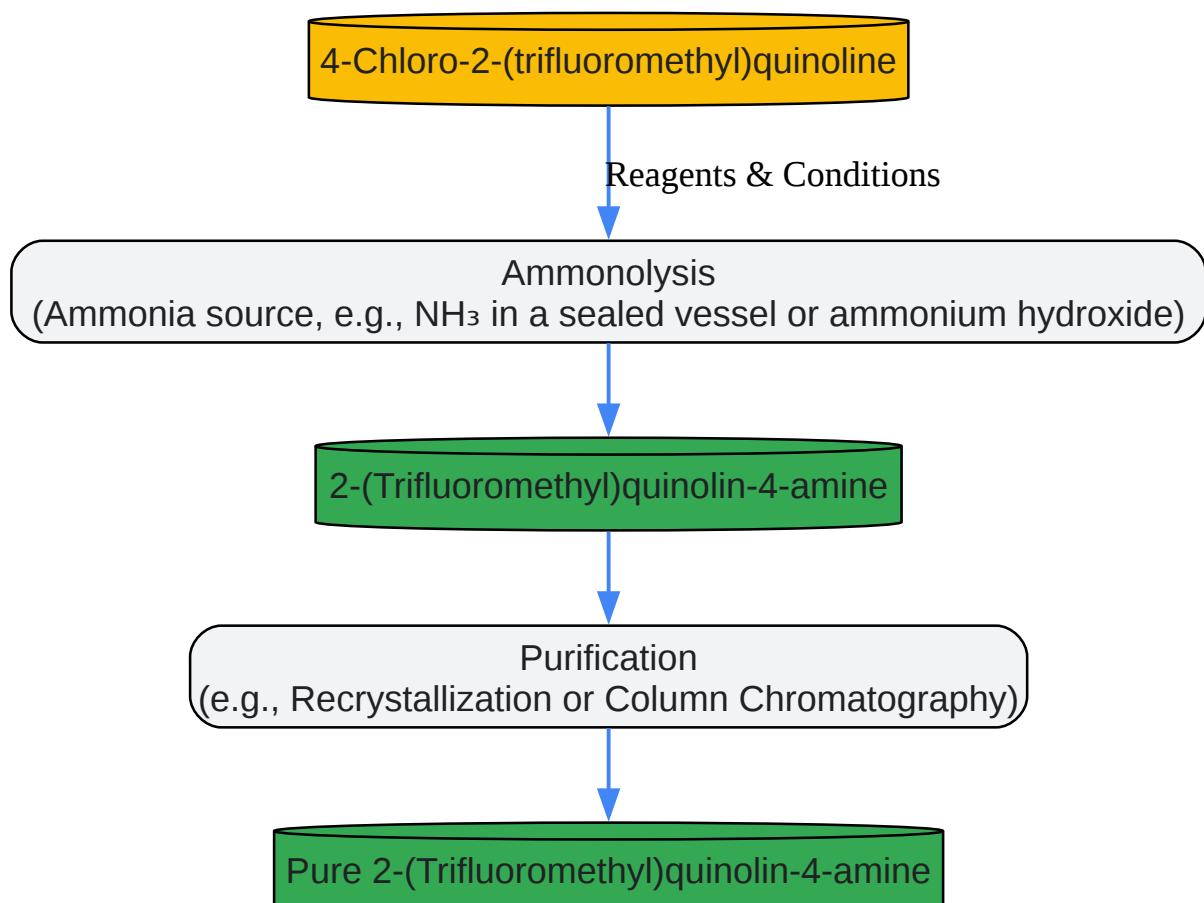
Molecular Weight: 212.17 g/mol

Property	Value	Reference
IUPAC Name	2-(Trifluoromethyl)quinolin-4-amine	N/A
Appearance	Off-white to pale yellow solid (predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethanol	N/A

## Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

A plausible and efficient synthetic route for **2-(Trifluoromethyl)quinolin-4-amine** involves a two-step process starting from 4-chloro-2-(trifluoromethyl)quinoline. This method relies on a nucleophilic aromatic substitution reaction.

## Synthetic Workflow



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Caption: Synthetic workflow for **2-(Trifluoromethyl)quinolin-4-amine**.

## Experimental Protocol: Synthesis of **2-(Trifluoromethyl)quinolin-4-amine**

Materials:

- 4-Chloro-2-(trifluoromethyl)quinoline
- Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent
- A high-pressure reaction vessel (e.g., a sealed tube or autoclave)
- Solvent (e.g., ethanol or dioxane)

- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate (for elution)

**Procedure:**

- In a high-pressure reaction vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and a suitable solvent such as ethanol.
- Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).
- Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the vessel to cool to room temperature.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **2-(Trifluoromethyl)quinolin-4-amine**.

## Biological Activity and Mechanism of Action

Research on derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has demonstrated their potential as potent antitumor agents. These compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]

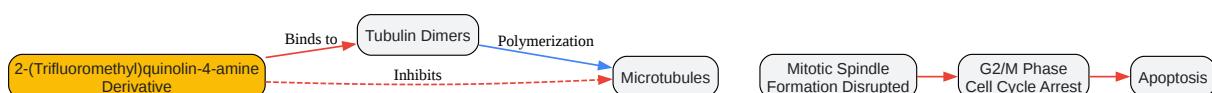
## Cytotoxicity Data

The cytotoxic activity of various derivatives of **2-(Trifluoromethyl)quinolin-4-amine** has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration ( $IC_{50}$ ) is a key measure of a compound's potency.

Compound Derivative	Cell Line	IC <sub>50</sub> (μM)	Reference
5e	PC3 (Prostate)	0.49	[1]
K562 (Leukemia)	0.08	[1]	
HeLa (Cervical)	0.01	[1]	
5f	HeLa (Cervical)	< Combretastatin A-4	[1]
5o	HeLa (Cervical)	< Combretastatin A-4	[1]

## Mechanism of Action: Microtubule Polymerization Inhibition

The primary mechanism of action for the antitumor activity of **2-(Trifluoromethyl)quinolin-4-amine** derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]



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Caption: Mechanism of action of **2-(Trifluoromethyl)quinolin-4-amine** derivatives.

## Experimental Protocols for Biological Assays

### In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules *in vitro*.

#### Materials:

- Purified tubulin protein
- General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- Test compound (**2-(Trifluoromethyl)quinolin-4-amine** derivative) dissolved in DMSO
- Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
- 96-well microplate
- Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Add glycerol to the tubulin solution to a final concentration of 10%.
- In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

- Add the tubulin-GTP-glycerol solution to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for at least 60 minutes.
- Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

## Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with the test compound.

### Materials:

- Cancer cell line (e.g., HeLa)
- Cell culture medium and supplements
- Test compound
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

### Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

- Harvest the cells by trypsinization, and collect both adherent and floating cells.
- Wash the cells with ice-cold PBS and centrifuge.
- Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## **Apoptosis Assay using Annexin V-FITC and Propidium Iodide**

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

### Materials:

- Cancer cell line
- Test compound
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

### Procedure:

- Seed and treat cells with the test compound as described for the cell cycle analysis.
- Harvest the cells and wash them twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- To 100  $\mu\text{L}$  of the cell suspension, add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu\text{L}$  of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.

This comprehensive guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of **2-(Trifluoromethyl)quinolin-4-amine** and its derivatives as potential therapeutic agents. The detailed protocols and background information are intended to facilitate further investigation into this promising class of compounds.

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## References

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